molecular formula C21H16N2O3S B2959864 (Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929967-50-0

(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Katalognummer: B2959864
CAS-Nummer: 929967-50-0
Molekulargewicht: 376.43
InChI-Schlüssel: RXGFFVZHPCPOOK-OCKHKDLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran-oxazine core with variable substituents. Its structure features a pyridin-3-ylmethyl group at position 8 and a thiophen-2-ylmethylene moiety at position 2, which confer distinct electronic and steric properties.

Eigenschaften

IUPAC Name

(2Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-20-16-5-6-18-17(21(16)26-19(20)9-15-4-2-8-27-15)12-23(13-25-18)11-14-3-1-7-22-10-14/h1-10H,11-13H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGFFVZHPCPOOK-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic organic compound with a complex molecular structure that has garnered attention in pharmacological research. Its potential biological activities are of significant interest due to the presence of various functional groups that may interact with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C24H19N2O3C_{24}H_{19}N_{2}O_{3}, with a molecular weight of approximately 402.4 g/mol. The IUPAC name for this compound is (Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one.

Structural Representation

PropertyValue
Molecular FormulaC24H19N2O3
Molecular Weight402.4 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit promising anticancer properties. For instance, derivatives containing thiophene and pyridine rings have shown cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cells derived from breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Kinases : Some related compounds have been reported to inhibit protein kinases such as CDK2 and Abl, which are critical for cell cycle regulation and cancer progression .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to (Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:

  • Study on Anticancer Activity : A recent study tested a series of thiophene-containing compounds against MCF7 and K562 cell lines. Results indicated that while some derivatives showed moderate cytotoxicity, others failed to demonstrate significant activity .
    CompoundIC50 (μM) MCF7IC50 (μM) K562
    Compound A1520
    Compound B4530
  • Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of these compounds to various target proteins involved in cancer progression. Results suggest favorable interactions with key receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound shares its benzofuro-oxazinone backbone with several analogs, differing primarily in substituents at positions 2 and 6. Key structural analogs include:

Compound Name Substituent at Position 2 Substituent at Position 8 Molecular Formula Molecular Weight Reference
(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Thiophen-2-ylmethylene Pyridin-3-ylmethyl C24H19N3O3S 429.49 Target Compound
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Methoxybenzylidene Pyridin-3-ylmethyl C26H23N3O4 441.48
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one Pyridin-4-ylmethylidene 2,3-Dihydro-1,4-benzodioxin-6-yl C24H18N2O5 414.41
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Methoxybenzylidene Pyridin-2-ylmethyl C24H20N2O4 400.40

Key Observations

The pyridin-3-ylmethyl substituent at position 8 may influence binding affinity differently than pyridin-2-ylmethyl (as in ) due to variations in nitrogen orientation and steric accessibility .

This aligns with QSAR principles where electronic descriptors (e.g., polar surface area) correlate with pharmacokinetic properties .

Chromatographic Behavior :

  • Analogous compounds with 3-methoxybenzylidene groups (e.g., ) may exhibit higher retention in reverse-phase chromatography due to increased polarity, whereas the thiophene group in the target compound could reduce retention time, as sulfur-containing moieties often lower polarity .

Research Findings and Implications

While direct biological data for the target compound are absent in the provided evidence, insights from structural analogs suggest:

  • Bioactivity Potential: The benzofuro-oxazinone scaffold is associated with anti-inflammatory and antimicrobial activities in related compounds (e.g., Populus bud derivatives ), implying that the thiophene and pyridine substituents in the target compound could modulate similar pathways.
  • Synergistic Effects: Minor structural changes, such as substituting thiophene for methoxybenzylidene, may significantly alter bioactivity profiles, emphasizing the need for detailed structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques.

  • 1H/13C NMR : Assign proton and carbon environments, focusing on diagnostic signals for the pyridinylmethyl (δ ~2.5–3.5 ppm for CH2) and thiophene (δ ~6.5–7.5 ppm) groups. Cross-validate with coupling patterns and integration ratios .
  • HRMS : Confirm molecular formula by matching experimental and calculated m/z values (e.g., resolving isotopic patterns for sulfur and nitrogen atoms) .
  • X-ray crystallography : Resolve the (Z)-configuration of the thiophen-2-ylmethylene group and verify spatial arrangement of the fused benzofuro-oxazinone system .

Q. What synthetic strategies are effective for constructing the benzofuro-oxazinone core?

  • Stepwise approach :

Benzofuran precursor : Synthesize via cyclization of substituted phenols with α,β-unsaturated carbonyls under acidic conditions.

Oxazinone formation : Introduce the oxazinone ring via [4+2] cycloaddition or condensation of an amine/amide with a ketone intermediate.

Functionalization : Attach pyridinylmethyl and thiophen-2-ylmethylene groups via nucleophilic substitution or Pd-catalyzed cross-coupling .

  • Key optimization : Monitor reaction progress using TLC and adjust stoichiometry of reagents (e.g., excess thiophene carbaldehyde for efficient imine formation) .

Q. What purification techniques are optimal for isolating this compound?

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts.
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to enhance crystal purity, leveraging the compound’s melting point (~215–220°C inferred from analogs) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when analyzing substituent effects on the thiophene ring?

  • Comparative analysis : Synthesize analogs with electron-withdrawing/donating groups (e.g., NO2, OMe) on the thiophene. Compare NMR chemical shifts (δ) to assess electronic effects on conjugation .
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and correlate experimental vs. theoretical δ values for ambiguous signals .

Q. What methodologies are suitable for studying the stereochemical configuration at the (Z)-configured double bond?

  • NOESY NMR : Detect spatial proximity between the thiophene proton and benzofuro-oxazinone protons to confirm the (Z)-configuration.
  • Vibrational circular dichroism (VCD) : Resolve absolute configuration if chiral centers are present in derivatives .
  • Dynamic HPLC : Use chiral stationary phases to separate enantiomers (if applicable) and assess stereochemical stability .

Q. How to investigate the electronic effects of the pyridinylmethyl substituent on the compound’s reactivity?

  • Substituent variation : Synthesize analogs with pyridine regioisomers (e.g., 2-pyridinyl vs. 4-pyridinyl) and compare reaction rates in nucleophilic/electrophilic assays.
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack or hydrogen-bonding interactions influenced by the pyridine ring .

Q. How to address discrepancies in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyridinylmethyl length, thiophene substitution) and assay against target proteins (e.g., kinase inhibition).
  • Molecular docking : Use software like AutoDock to model binding modes and identify critical interactions (e.g., π-π stacking with pyridine) that correlate with activity trends .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for benzofuro-oxazinone derivatives?

  • Solvent screening : Test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H2O) solvents. Adjust pH for ionizable groups (e.g., pyridine nitrogen).
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures to rule out solvent inclusion in crystals .

Experimental Design Tables

Parameter Example Conditions References
Synthetic Yield 55–70% (one-pot reactions)
Chromatography SiO2, hexane/EtOAc (3:1 → 1:2)
Crystallization Ethanol/H2O (4:1), slow cooling
DFT Basis Set B3LYP/6-31G(d,p) for NMR simulation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.